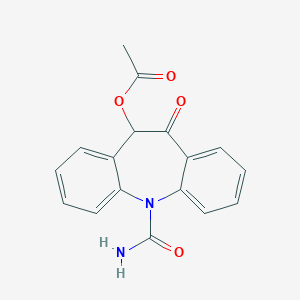

10-Acetyloxy Oxcarbazépine

Vue d'ensemble

Description

Applications De Recherche Scientifique

10-Acetyloxy Oxcarbazepine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research focuses on its role in the metabolism of Carbamazepine and its potential therapeutic effects.

Industry: It is used in the development of pharmaceuticals and other chemical products

Mécanisme D'action

Target of Action

The primary target of 10-Acetyloxy Oxcarbazepine, like its parent compound Oxcarbazepine, is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials along neurons, which are fundamental to the functioning of the nervous system .

Mode of Action

10-Acetyloxy Oxcarbazepine and its active metabolite, MHD, exert their anti-epileptic effects primarily through the blockade of voltage-gated sodium channels . By blocking these channels, they stabilize hyperexcited neuronal membranes, inhibit repetitive firing, and decrease the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Biochemical Pathways

Oxcarbazepine undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 10-hydroxycarbazepine (also known as licarbazepine), by stereoselective biotransformation mediated by a cytosolic, non-microsomal, and non-inducible arylketone reductase . 10-hydroxycarbazepine subsequently undergoes glucuronidation (51%) or undergoes hydroxylation to form a dihydrodiol metabolite (28%) .

Pharmacokinetics

After oral ingestion, Oxcarbazepine is rapidly absorbed with Tmax values of 3–6 h and with a bioavailability of 100% . The volume of distribution of its pharmacologically active metabolite, 10-hydroxycarbazepine, is 0.75 L/kg . The protein binding of 10-hydroxycarbazepine is 40%, while that of Oxcarbazepine it is 60% . The plasma elimination half-life of Oxcarbazepine is 2 h . Thus, Oxcarbazepine is essentially a prodrug which is rapidly converted to its pharmacologically active 10-hydroxycarbazepine metabolite .

Result of Action

The blockade of voltage-sensitive sodium channels by 10-Acetyloxy Oxcarbazepine and its active metabolite, MHD, results in the stabilization of hyperexcited neuronal membranes, inhibition of repetitive firing, and decreased propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Action Environment

The efficacy of 10-Acetyloxy Oxcarbazepine can be influenced by several environmental factors. For instance, body weight and co-administration with enzyme-inducing antiepileptic drugs emerge as the most influential factors contributing to the pharmacokinetics of MHD . A positive correlation was observed between estimated glomerular filtration rate (eGFR) and the clearance of MHD in pediatric patients with epilepsy . Genetic polymorphisms also play a significant role in MHD clearance .

Analyse Biochimique

Biochemical Properties

This metabolite subsequently undergoes glucuronidation .

Cellular Effects

The pharmacologically active metabolite, 10-hydroxycarbazepine, shows potent antiepileptic activity in animal models comparable to that of carbamazepine . It exerts its effects by blockade of voltage-dependent sodium channels in the brain .

Molecular Mechanism

10-Acetyloxy Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-hydroxycarbazepine . This step is mediated by cytosolic arylketone reductases . The active metabolite, 10-hydroxycarbazepine, exerts its antiepileptic activity by blockade of voltage-dependent sodium channels in the brain .

Temporal Effects in Laboratory Settings

The release of 10-Acetyloxy Oxcarbazepine is prolonged, reaching 47.1% after 6 hours and 55% after 24 hours . In plasma, after a single oral administration of oxcarbazepine, the mean apparent elimination half-life (t½) of 10-hydroxycarbazepine in adults was 8–9 hours .

Dosage Effects in Animal Models

The therapeutic benefits of 10-Acetyloxy Oxcarbazepine are limited by its dose-dependent side effects . The pharmacokinetic characteristics of 10-Acetyloxy Oxcarbazepine were determined in an epileptic rat model and compared to intranasal 10-Acetyloxy Oxcarbazepine and oral 10-Acetyloxy Oxcarbazepine .

Metabolic Pathways

10-Acetyloxy Oxcarbazepine undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 10-hydroxycarbazepine . This step is mediated by cytosolic arylketone reductases . 10-hydroxycarbazepine subsequently undergoes glucuronidation .

Transport and Distribution

After oral ingestion, 10-Acetyloxy Oxcarbazepine is rapidly absorbed . The volume of distribution of its pharmacologically active metabolite, 10-hydroxycarbazepine, is 0.75 L/kg .

Subcellular Localization

Given that it is metabolized in the liver to its active metabolite, 10-hydroxycarbazepine , it is likely that it is localized in the liver cells where it undergoes metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10-Acetyloxy Oxcarbazepine typically involves the acetylation of Oxcarbazepine. The process begins with Oxcarbazepine, which undergoes a reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 10-Acetyloxy Oxcarbazepine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 10-Acetyloxy Oxcarbazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other related compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydroxy derivatives .

Comparaison Avec Des Composés Similaires

Carbamazepine: A structurally related compound used as an anticonvulsant.

Oxcarbazepine: Another related compound with similar therapeutic uses.

Eslicarbazepine Acetate: A newer derivative with improved pharmacokinetic properties

Uniqueness: 10-Acetyloxy Oxcarbazepine is unique due to its specific acetylated structure, which makes it an important intermediate in the synthesis of Carbamazepine metabolites. Its distinct chemical properties and reactivity profile set it apart from other similar compounds .

Propriétés

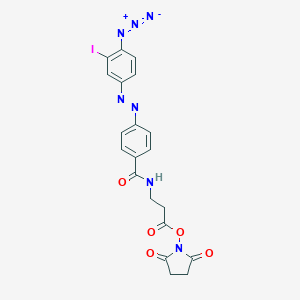

IUPAC Name |

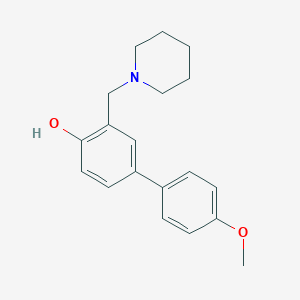

(11-carbamoyl-5-oxo-6H-benzo[b][1]benzazepin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10(20)23-16-12-7-3-5-9-14(12)19(17(18)22)13-8-4-2-6-11(13)15(16)21/h2-9,16H,1H3,(H2,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWJEEHQNGPADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552124 | |

| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113952-21-9 | |

| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)

![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)